molecular formula C15H22ClN3O2 B068565 Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate CAS No. 193902-81-7

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Cat. No. B068565
M. Wt: 311.81 g/mol
InChI Key: AHXKEIKOXAWOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate and its derivatives often involves condensation reactions, where carbamimide and aromatic acids react in the presence of catalysts and ligands. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized using a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods such as LCMS, NMR, and single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction (XRD), revealing details about the crystal system, space group, and molecular dimensions. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with unit cell parameters providing insights into bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate derivatives are influenced by their functional groups and molecular architecture. These compounds participate in various chemical reactions, including nucleophilic substitution reactions, to yield biologically active benzimidazole compounds, showcasing their versatility as synthetic intermediates (Liu Ya-hu, 2010).

Scientific Research Applications

  • Synthesis and Characterization :

  • Biological Activity :

  • Anticorrosive Properties :

    • Tert-butyl piperazine-1-carboxylate derivatives have also been investigated for their anticorrosive properties. A study showed that one such compound effectively inhibited corrosion of carbon steel in an acidic environment (B. Praveen et al., 2021).
  • Chemical Reactivity :

    • Research into the reactivity of these compounds under various conditions has also been conducted, exploring their potential as intermediates in more complex chemical syntheses (L. Mironovich & D. Shcherbinin, 2014).
  • Crystal Structure Analysis :

    • Several studies have detailed the crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications (C. Mamat et al., 2012).

Safety And Hazards

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 + P330 . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKEIKOXAWOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596221
Record name tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

CAS RN

193902-81-7
Record name 1,1-Dimethylethyl 4-(4-amino-2-chlorophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193902-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to Scheme 5 Step 2: A solution of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate (2.50 mmol, 854 mg) in EtOH (450 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (2.46 mmol, 766 mg, 98%). The product was used without further purification.
Quantity
854 mg
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reactant
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450 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of the product of Example 18A (1.5 g, 4.4 mmol) in 1:1 tetrahydrofuran/methanol (80 mL) at ambient temperature was slowly added zinc power (1.43 g, 22 mmol) and acetic acid (5 mL). The mixture was stirred for 1 hour, and saturated aqueous sodium hydrogen carbonate solution was added. The mixture was stirred for 1 hour and filtered, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 5/1 petroleum ether/ethyl acetate to give title compound. MS: 312 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
80 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sekimata, T Sato, N Sakai, H Watanabe… - Chemical and …, 2019 - jstage.jst.go.jp
Mutant activin receptor-like kinase-2 (ALK2) was reported to be closely associated with the pathogenesis of fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine …
Number of citations: 11 www.jstage.jst.go.jp

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